

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS number 92016-94-9

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Compound of Interest

2-(4-

Compound Name: *Methoxyphenyl)cyclopropane-1-carboxylic acid*

Cat. No.: *B1601466*

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An In-depth Technical Guide to **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid** (CAS: 92016-94-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid** (CAS No. 92016-94-9), a molecule of significant interest in medicinal chemistry and organic synthesis. The document delves into its physicochemical properties, outlines a detailed, field-proven synthetic methodology, and explores its stereochemical complexity. Furthermore, it synthesizes current knowledge to discuss its potential biological activities and applications as a structural motif and building block in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel cyclopropane-containing compounds.

Introduction: The Strategic Value of a Substituted Cyclopropane

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound that merges two structurally significant pharmacophores: a cyclopropane ring and a 4-methoxyphenyl (anisole) moiety.[1][2] The inherent value of this molecule in drug development stems from the unique properties conferred by the cyclopropane unit. As the smallest possible carbocycle, the cyclopropane ring introduces a high degree of rigidity and a defined three-dimensional structure into a molecule.[3][4]

In medicinal chemistry, the incorporation of a cyclopropane ring is a well-established strategy to:

- Increase Metabolic Stability: The strained ring is often resistant to metabolic degradation pathways.[3]
- Enhance Biological Activity: By acting as a conformationally restricted bioisostere for other groups (e.g., a double bond), it can lock a molecule into a bioactive conformation, improving target affinity.[3][4]
- Improve Physicochemical Properties: It can modulate properties such as lipophilicity and solubility, which are critical for pharmacokinetics.[3]

The 4-methoxyphenyl group is also a common feature in bioactive molecules, often participating in hydrophobic and electronic interactions within receptor binding pockets. The carboxylic acid function provides a critical handle for hydrogen bonding, salt formation, and further chemical modification, profoundly influencing a compound's absorption, distribution, and overall bioavailability.[5] This guide provides the technical foundation necessary to synthesize, characterize, and strategically deploy this valuable chemical entity.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key specifications for **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	92016-94-9	[1] [6] [7] [8] [9]
Molecular Formula	C ₁₁ H ₁₂ O ₃	[2] [6] [8] [9]
Molecular Weight	192.21 g/mol	[2] [8] [9]
IUPAC Name	2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid	[2] [9]
Synonyms	2-(4-methoxyphenyl)cyclopropanecarboxylic acid, trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid	[6] [8]
Appearance	White to off-white solid	[8]
Storage Temperature	Ambient or 2-8°C	[6] [8]

Safety Information: This compound should be handled with appropriate laboratory precautions.

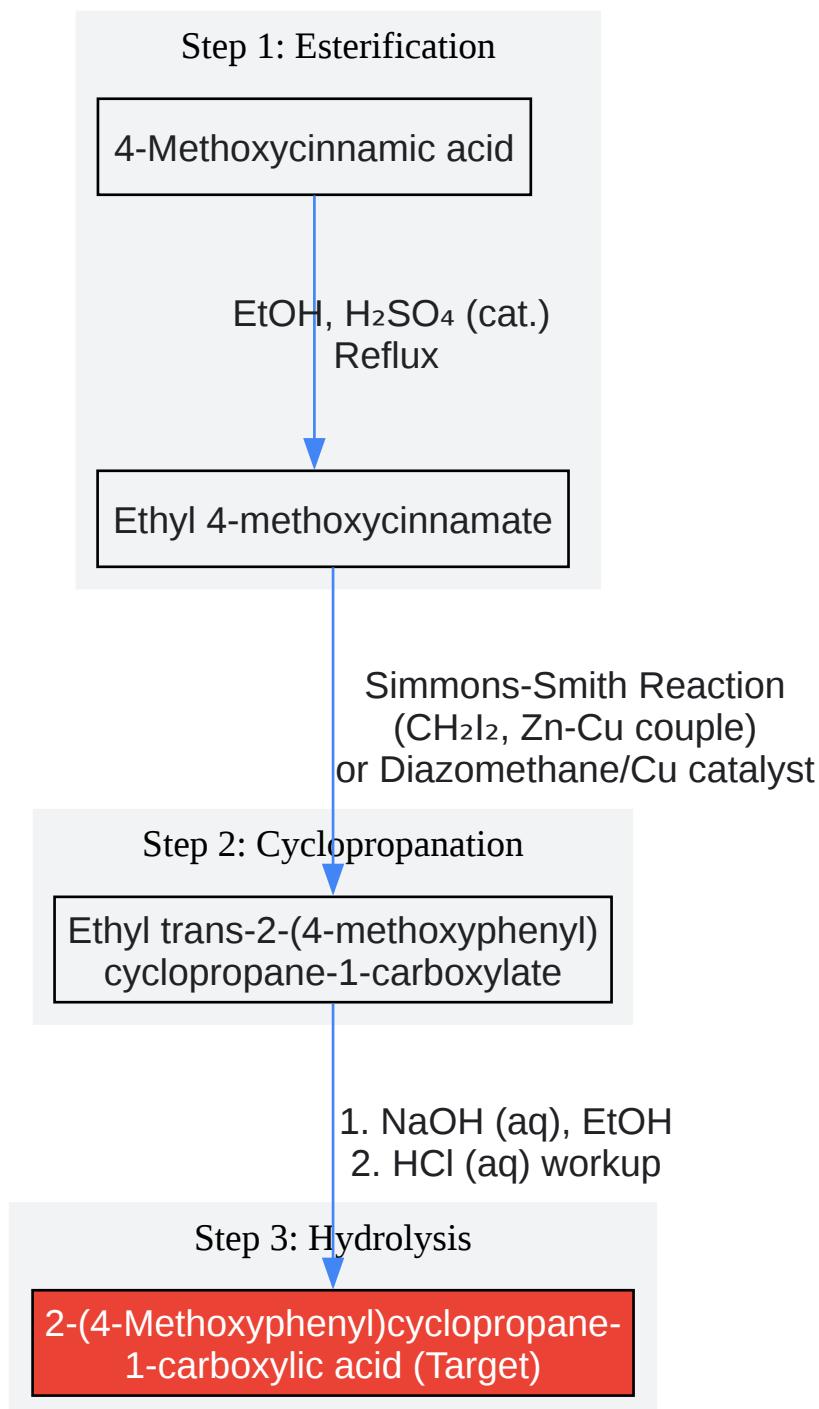
- Signal Word: Warning[\[6\]](#)[\[8\]](#)
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[\[6\]](#)[\[8\]](#)
- Precautionary Statements: P261, P280, P305+P351+P338 (and others)[\[6\]](#)[\[8\]](#)

Synthesis and Characterization

While multiple routes to cyclopropanecarboxylic acids exist, a reliable and scalable approach often begins with a corresponding cinnamic acid derivative.[\[10\]](#) This section details a robust, two-step protocol for the synthesis of the trans isomer, which is commonly referenced.

Synthetic Workflow Overview

The synthesis proceeds via the cyclopropanation of an ester of 4-methoxycinnamic acid, followed by hydrolysis to yield the target carboxylic acid. This strategy is effective because the esterification of the starting material protects the carboxylic acid and improves solubility in organic solvents typically used for cyclopropanation reactions.



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Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-methoxycinnamate

- To a 500 mL round-bottom flask, add 4-methoxycinnamic acid (17.8 g, 0.1 mol), absolute ethanol (200 mL), and concentrated sulfuric acid (2 mL).
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.
 - Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
- Pour the concentrated mixture into 400 mL of ice-cold water and stir. A white solid should precipitate.
- Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold hexane.
- Dry the product under vacuum to yield ethyl 4-methoxycinnamate as a white crystalline solid.

Step 2: Synthesis of Ethyl trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate

This protocol describes a modified Simmons-Smith reaction.

- In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add zinc-copper couple (20 g).
- Add 150 mL of anhydrous diethyl ether to the flask.

- Add a solution of ethyl 4-methoxycinnamate (20.6 g, 0.1 mol) in 100 mL of anhydrous diethyl ether to the flask.
- From the dropping funnel, add diiodomethane (40.2 g, 0.15 mol) dissolved in 50 mL of anhydrous diethyl ether dropwise over 1 hour. The reaction is exothermic and may require an ice bath to maintain a gentle reflux.
 - Causality: The zinc-copper couple reacts with diiodomethane to form an organozinc intermediate (iodomethyl)zinc iodide, which is the active cyclopropanating agent. The reaction stereospecifically delivers the methylene group to the less hindered face of the double bond, leading predominantly to the trans product from the trans-alkene.
- After the addition is complete, stir the mixture at room temperature for 12-18 hours.
- Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
- Filter the mixture to remove unreacted zinc. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid**

- Dissolve the crude ethyl ester from the previous step in a mixture of ethanol (150 mL) and a 10% aqueous sodium hydroxide solution (100 mL).
- Heat the mixture to reflux for 3-4 hours until the ester is fully hydrolyzed (monitor by TLC).
 - Causality: This is a standard saponification reaction where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt.
- Cool the mixture and remove the ethanol via rotary evaporation.

- Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any non-acidic impurities.
- Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
- Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product, **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid**.

Structural Verification (Self-Validating System)

To ensure trustworthiness, the identity and purity of the synthesized compound must be rigorously confirmed.

- ¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.2 ppm), and the cyclopropyl protons (complex multiplets in the 1.0-2.5 ppm region).
- ¹³C NMR: Signals corresponding to the carboxyl carbon (~175-180 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the three distinct cyclopropyl carbons.
- Mass Spectrometry: The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight (192.21).
- Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).
- Melting Point: A sharp melting point range indicates high purity.

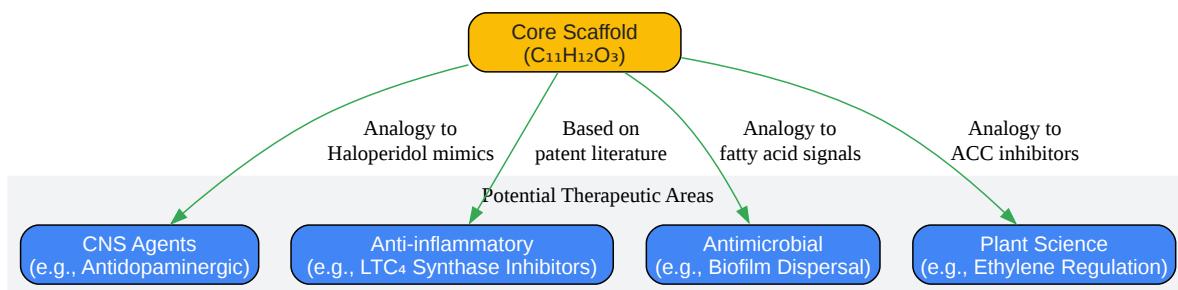
Stereochemical Considerations

The structure of **2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid** contains two chiral centers at positions C1 and C2 of the cyclopropane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

- trans isomers: (1R, 2S) and (1S, 2R) - The phenyl and carboxyl groups are on opposite sides of the ring.

- cis isomers: (1R, 2R) and (1S, 2S) - The phenyl and carboxyl groups are on the same side of the ring.

The relative stereochemistry (cis vs. trans) significantly impacts the molecule's shape, and the absolute stereochemistry (R vs. S) determines its interaction with chiral biological systems. In drug development, it is often the case that one specific stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or even contribute to off-target effects. Therefore, the synthesis and evaluation of stereochemically pure isomers are critical.[11]



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